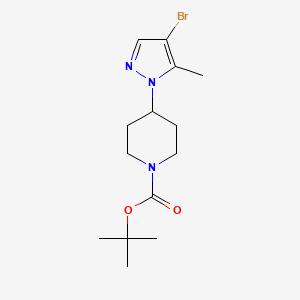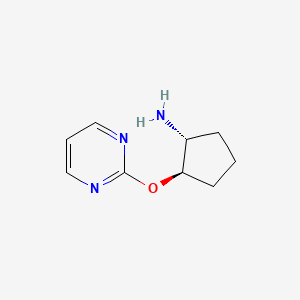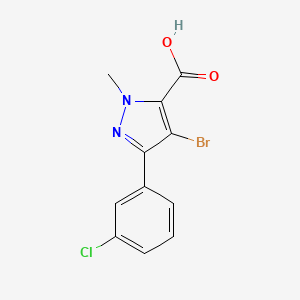
Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C13H20BrN3O2 and a molecular weight of 330.22 . It is used in scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC(CC1)n2cc(Br)cn2 . For a detailed structural analysis, techniques such as NMR, MS, FT-IR, and X-ray diffraction can be used . Physical And Chemical Properties Analysis
This compound is a solid . Its physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Medicinal Chemistry and Drug Development
Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of bioactive compounds. Researchers use it to create derivatives with potential therapeutic effects. For instance, it plays a role in the synthesis of crizotinib, a tyrosine kinase inhibitor used in cancer treatment . The compound’s piperidine ring structure allows for modification, making it an essential building block in drug discovery.
Antibacterial and Antifungal Agents
Studies have explored the antibacterial and antifungal activities of this compound. Although it exhibits only moderate activity, its structural flexibility and interactions with macromolecules contribute to its biological effects . Researchers continue to investigate its potential as an antimicrobial agent.
Biological Studies on Mycobacterium tuberculosis (TB)
In the context of TB research, proton motive force generation is crucial for Mycobacterium tuberculosis survival within infected granulomas. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, a related compound, is involved in this process . Although not identical, the structural similarities suggest potential applications in TB-related studies.
Precursor for Natural Product Synthesis
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate, derived from our compound, serves as a precursor to biologically active natural products like Indiacen A and Indiacen B . These compounds have diverse biological effects and are of interest in medicinal chemistry.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-10-12(15)9-16-18(10)11-5-7-17(8-6-11)13(19)20-14(2,3)4/h9,11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCIVZMQCWOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-bromo-5-methylpyrazol-1-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)
![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)
![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)

![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)


![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2617104.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)


![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)